molecular formula C14H13NOS B5812613 N-(2-methoxyphenyl)benzenecarbothioamide

N-(2-methoxyphenyl)benzenecarbothioamide

Cat. No.: B5812613
M. Wt: 243.33 g/mol
InChI Key: RUHLUUNUEACYMX-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)benzenecarbothioamide is a thioamide derivative characterized by a benzene ring substituted with a carbothioamide group (–C(=S)NH–) linked to a 2-methoxyphenyl moiety. This structure confers unique physicochemical properties, such as increased lipophilicity compared to its amide analogs due to the sulfur atom’s polarizability.

Properties

IUPAC Name

N-(2-methoxyphenyl)benzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-16-13-10-6-5-9-12(13)15-14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHLUUNUEACYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)benzenecarbothioamide typically involves the reaction of 2-methoxyaniline with benzoyl chloride in the presence of a base, followed by the introduction of a thiocarbonyl group. The reaction conditions often include:

    Base: Commonly used bases include sodium hydroxide or potassium carbonate.

    Solvent: Organic solvents such as dichloromethane or toluene are often used.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)benzenecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(2-methoxyphenyl)benzenecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)benzenecarbothioamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) : Systematic comparison of –C(=S)NH– vs. –C(=O)NH– analogs could clarify the role of sulfur in bioavailability and toxicity.

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